molecular formula C10H8ClNO B11904018 5-Chloro-2-methylquinolin-6-ol

5-Chloro-2-methylquinolin-6-ol

Cat. No.: B11904018
M. Wt: 193.63 g/mol
InChI Key: UJLNMPLONUMQOO-UHFFFAOYSA-N
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Description

5-Chloro-2-methylquinolin-6-ol is a quinoline derivative, a class of nitrogen-containing heterocyclic compounds. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom and a methyl group on the quinoline ring enhances its chemical properties, making it a valuable compound in various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methylquinolin-6-ol can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and an aldehyde as starting materials. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions .

Another method involves the Skraup synthesis, where aniline derivatives are reacted with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene. This method is known for producing quinoline derivatives with high yields .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch processes using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methylquinolin-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-2-methylquinolin-6-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-methylquinolin-6-ol is unique due to the specific positioning of the chlorine and methyl groups, which confer distinct chemical properties and biological activities. This makes it a valuable compound for targeted research and industrial applications .

Properties

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

5-chloro-2-methylquinolin-6-ol

InChI

InChI=1S/C10H8ClNO/c1-6-2-3-7-8(12-6)4-5-9(13)10(7)11/h2-5,13H,1H3

InChI Key

UJLNMPLONUMQOO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=C(C=C2)O)Cl

Origin of Product

United States

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